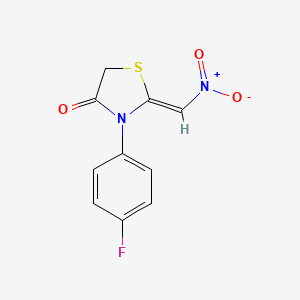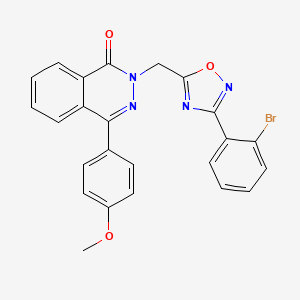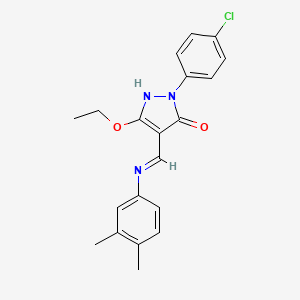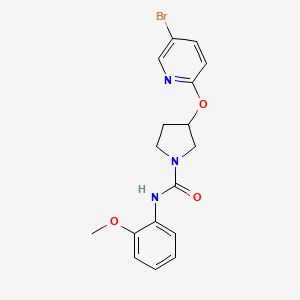
(2Z)-3-(4-fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2Z)-3-(4-fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom . They are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, a nitromethylidene group, and a 4-fluorophenyl group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Chemical Reactions Analysis
Thiazolidinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound might undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would likely be influenced by the presence of the thiazolidinone ring, the nitromethylidene group, and the 4-fluorophenyl group .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Thiazolidinone derivatives, including structures similar to (2Z)-3-(4-fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one, have been investigated for their antimicrobial properties. Research by Yolal et al. (2012) synthesized thiazolidinone and thiazoline derivatives showing high anti-Mycobacterium smegmatis activity, indicating potential use in treating bacterial infections (Yolal et al., 2012). Similarly, Desai et al. (2013) synthesized novel fluorine-containing 5-arylidene derivatives bearing quinazolinone along with 4-thiazolidinone, which exhibited remarkable in vitro antimicrobial potency against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2013).
Anticancer Applications
The compound's derivatives have also been explored for their anticancer properties. Szychowski et al. (2019) evaluated the anticancer activity of a similar compound, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, in human cancer cell lines. The study found that the compound could induce apoptosis and decrease cell metabolism/proliferation in cancer cell lines, suggesting its potential as a cancer therapeutic agent (Szychowski et al., 2019). Buzun et al. (2021) synthesized novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones showing significant antimitotic activity against various cancer cell lines, highlighting the importance of structural modification in enhancing anticancer activity (Buzun et al., 2021).
Biological Activities
The synthesis and study of thiazolidin-4-one derivatives have shown a range of biological activities beyond antimicrobial and anticancer effects. For instance, El Nezhawy et al. (2009) worked on synthesizing 2-(4-fluorophenyl)thiazolidin-4-one derivatives, evaluating their antioxidant activity. Many compounds exhibited promising antioxidant activity, suggesting potential applications in conditions where oxidative stress is a concern (El Nezhawy et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2Z)-3-(4-fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S/c11-7-1-3-8(4-2-7)13-9(14)6-17-10(13)5-12(15)16/h1-5H,6H2/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCIVLLSHNGGQO-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2862456.png)

![3-Methyl-6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2862458.png)


![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)
![2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2862467.png)


![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2862471.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2862476.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2862477.png)
![4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2862478.png)